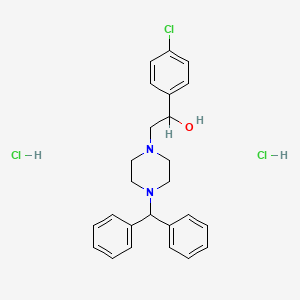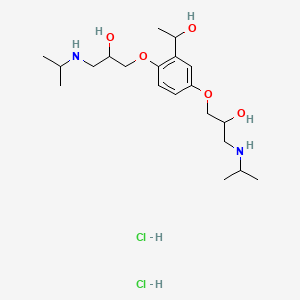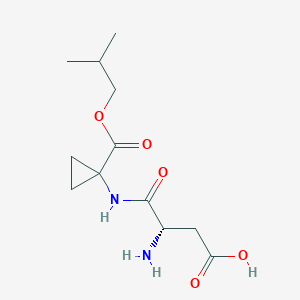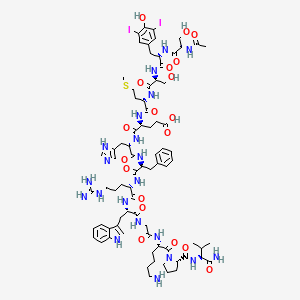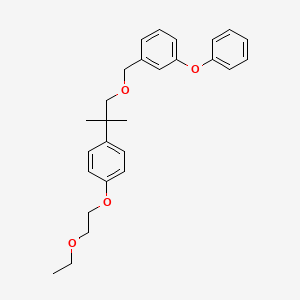
3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-フェノキシベンジル 2-(4-(2-エトキシエトキシ)フェニル)-2-メチルプロピルエーテルは、エーテル類に属する有機化合物です。この化合物は、フェノキシベンジル基とエトキシエトキシフェニル基を含む複雑な構造が特徴です。その独特の化学的性質により、様々な科学的および工業的用途で利用されています。
準備方法
合成経路および反応条件
3-フェノキシベンジル 2-(4-(2-エトキシエトキシ)フェニル)-2-メチルプロピルエーテルの合成には、複数のステップが含まれます。一般的な方法の一つに、水酸化ナトリウムなどの塩基の存在下、3-フェノキシベンジルクロリドと2-(4-(2-エトキシエトキシ)フェニル)-2-メチルプロパノールを反応させる方法があります。 この反応は通常、ジクロロメタンなどの有機溶媒中で還流条件下で行われます .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模に行われます。このプロセスは、より高い収率と純度を実現するために最適化されており、反応条件を精密に制御するために、自動システムが使用されることがよくあります。触媒の使用や蒸留やクロマトグラフィーなどの高度な精製技術により、最終製品の品質が保証されます。
化学反応の分析
反応の種類
3-フェノキシベンジル 2-(4-(2-エトキシエトキシ)フェニル)-2-メチルプロピルエーテルは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化させることができ、対応するケトンやカルボン酸を生成します。
還元: パラジウム触媒の存在下、水素ガスを用いて還元反応を行うことができ、エーテルをアルコールに変換します。
置換: 特にフェノキシベンジル基において、メトキシドナトリウムなどの試薬を用いて求核置換反応が起こり得ます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: パラジウム触媒を用いた水素ガス。
置換: メタノール中のメトキシドナトリウム。
主要な生成物
酸化: ケトンおよびカルボン酸。
還元: アルコール。
置換: 様々な置換エーテル。
科学的研究の応用
3-フェノキシベンジル 2-(4-(2-エトキシエトキシ)フェニル)-2-メチルプロピルエーテルは、いくつかの科学研究分野で使用されています。
化学: 有機合成における試薬として、およびエーテル化学の研究のためのモデル化合物として。
生物学: 抗菌作用や抗真菌作用など、潜在的な生物活性について調査されています。
医学: 特に新しい治療薬の設計において、創薬における潜在的な用途について研究されています。
産業: コーティングや接着剤などの特殊化学品や材料の配合に使用されています。
作用機序
3-フェノキシベンジル 2-(4-(2-エトキシエトキシ)フェニル)-2-メチルプロピルエーテルの作用機序には、特定の分子標的との相互作用が含まれます。生物系では、酵素や受容体と相互作用し、特定の経路の阻害や活性化につながる可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる場合があります。
類似化合物の比較
類似化合物
2-(4-エトキシフェニル)-2-メチルプロパノール: 類似の構造的特徴を持つが、異なる官能基を持つ関連化合物.
フェノキシベンジルエーテル: ベンジル基に様々な置換基を持つ化合物のクラス。
独自性
3-フェノキシベンジル 2-(4-(2-エトキシエトキシ)フェニル)-2-メチルプロピルエーテルは、フェノキシベンジル基とエトキシエトキシフェニル基の組み合わせにより、独自の化学的性質と反応性を持ち、これが他の類似化合物では効果が得られない特殊な用途において貴重な存在となっています。
類似化合物との比較
Similar Compounds
2-(4-Ethoxyphenyl)-2-methylpropanol: A related compound with similar structural features but different functional groups.
Phenoxybenzyl ethers: A class of compounds with varying substituents on the benzyl group.
Uniqueness
3-Phenoxybenzyl 2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropyl ether is unique due to its combination of phenoxybenzyl and ethoxyethoxyphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
80853-92-5 |
|---|---|
分子式 |
C27H32O4 |
分子量 |
420.5 g/mol |
IUPAC名 |
1-(2-ethoxyethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C27H32O4/c1-4-28-17-18-30-24-15-13-23(14-16-24)27(2,3)21-29-20-22-9-8-12-26(19-22)31-25-10-6-5-7-11-25/h5-16,19H,4,17-18,20-21H2,1-3H3 |
InChIキー |
PHRHMFCRZAZJHW-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


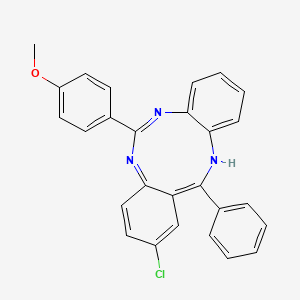
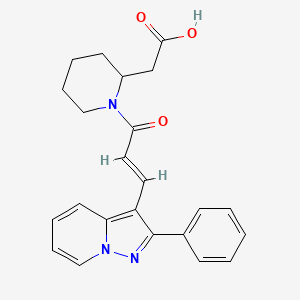
![[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate](/img/structure/B12770441.png)


